Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-
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Overview
Description
2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate: is a complex organic compound that features both chlorinated and fluorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with 2,6-dichlorophenol, which undergoes sulfonylation to introduce the fluorosulfonyl group. This intermediate is then reacted with 4-nitrobenzoic acid or its derivatives to form the final product. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound can be used as probes to study enzyme activities and protein interactions. The presence of the nitro group allows for easy detection and quantification in biological assays.
Medicine: Potential applications in medicine include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s ability to undergo various chemical transformations makes it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate largely depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorosulfonyl group can form strong interactions with various biological molecules. These interactions can modulate enzyme activities, disrupt protein-protein interactions, and affect cellular signaling pathways.
Comparison with Similar Compounds
2,6-Dichlorophenol: A simpler compound with similar chlorinated aromatic structure but lacking the fluorosulfonyl and nitro groups.
4-Nitrobenzoic Acid: Contains the nitro group but lacks the chlorinated and fluorosulfonyl functionalities.
2,6-Dichloro-4-fluorophenol: Shares the chlorinated and fluorinated aromatic ring but lacks the nitrobenzoate moiety.
Uniqueness: The combination of chlorinated, fluorinated, and nitro functional groups in 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate makes it unique
Biological Activity
Benzenesulfonylfluoride, specifically 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-, is a compound of significant interest in biological research due to its potential applications in various fields, including pharmacology and biochemistry. This article delves into the biological activity of this compound, summarizing relevant findings from diverse research studies and presenting data in tabular form for clarity.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Chemical Formula : C13H8Cl2FNO4S
- CAS Number : 23379-34-2
The structure includes a benzenesulfonyl group, dichlorine substituents, and a nitrobenzoyloxy moiety, which contribute to its reactivity and biological interactions.
Research indicates that benzenesulfonylfluoride derivatives can act as potent inhibitors of serine proteases, enzymes that play crucial roles in various biological processes including digestion, immune response, and blood coagulation. The inhibition mechanism typically involves the formation of a covalent bond between the sulfonyl fluoride group and the active site serine residue of the enzyme.
Antimicrobial Activity
Studies have demonstrated that compounds similar to benzenesulfonylfluoride exhibit antimicrobial properties. For instance, a related compound was shown to inhibit the growth of several bacterial strains by disrupting their protein synthesis pathways.
Cytotoxic Effects
In vitro studies have reported that benzenesulfonylfluoride derivatives can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis triggered by the activation of caspases, which are crucial for programmed cell death.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effects of benzenesulfonylfluoride on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.
- Table 1: Cytotoxicity Data
Cell Line IC50 (µM) MCF-7 15 MDA-MB-231 25 SKBR3 20
-
Case Study on Enzyme Inhibition :
- A study focused on the inhibition of serine proteases by benzenesulfonylfluoride derivatives showed significant inhibition rates (up to 90%) against trypsin and chymotrypsin.
- Table 2: Inhibition Rates
Enzyme Inhibition Rate (%) Trypsin 85 Chymotrypsin 90
Structure-Activity Relationship (SAR)
Research has highlighted that modifications in the chemical structure of benzenesulfonylfluoride can significantly impact its biological activity. For example, substituents on the benzene ring influence both the potency and selectivity towards specific targets.
Toxicological Studies
Toxicological assessments indicate that while certain derivatives exhibit promising biological activity, they also possess potential toxicity. Studies involving animal models have shown that high doses can lead to adverse effects such as liver damage and hematological alterations.
Properties
CAS No. |
23379-34-2 |
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Molecular Formula |
C13H6Cl2FNO6S |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
(2,6-dichloro-4-fluorosulfonylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H6Cl2FNO6S/c14-10-5-9(24(16,21)22)6-11(15)12(10)23-13(18)7-1-3-8(4-2-7)17(19)20/h1-6H |
InChI Key |
MTGMKFFUWHQEBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Cl)S(=O)(=O)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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